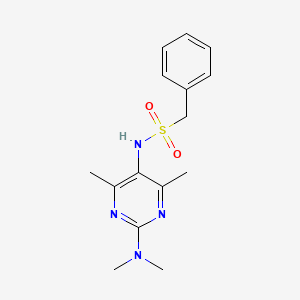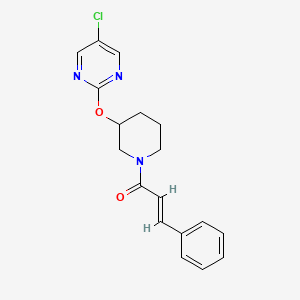![molecular formula C20H16FNOS B2978300 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide CAS No. 339096-22-9](/img/structure/B2978300.png)
4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide” is a chemical compound with the molecular formula C20H16FNOS . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C20H16FNOS, and its molecular weight, 337.41 . For a more detailed structural analysis, techniques such as X-ray diffraction could be used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.41 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources .Applications De Recherche Scientifique
Alzheimer's Disease Research
4-Fluoro-N-{4-[(4-Methylphenyl)Sulfanyl]Phenyl}Benzenecarboxamide has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. A study employed this probe with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. It revealed significant decreases in receptor densities in the hippocampi and raphe nuclei of these patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).
Materials Science
In materials science, derivatives of this compound have been used in synthesizing novel aromatic polyamides. These polyamides demonstrated high-molecular-weight and solubility in polar solvents, showing potential for creating tough, flexible films with high tensile strength and thermal stability (Hsiao et al., 1996).
Dopamine Antagonistic Activity
This compound's derivatives were also explored as conformationally restricted analogues of substituted benzamides for dopamine antagonistic activity. These studies highlighted the compound's potential as a dopamine D-2 antagonist, offering insights into new classes of antipsychotics (van Wijngaarden et al., 1987).
Crystallography
In the field of crystallography, the compound was studied for its dimorphic behavior in a non-centrosymmetric environment, providing valuable insights into molecular packing and intermolecular interactions in prochiral molecules (Chopra & Row, 2005).
Fluorescent Probes
Research in biochemistry utilized derivatives of this compound to develop fluorescent probes for detecting H2S in serum. This illustrates its application in designing sensitive and selective sensors for biological molecules (Lee et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-fluoro-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNOS/c1-14-2-10-18(11-3-14)24-19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAYENXPINXUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2978219.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2978221.png)
![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2978222.png)


![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2978228.png)
![4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2978230.png)
![dimethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2978231.png)
![1-[4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2978233.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2978234.png)

![2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2978238.png)
